molecular formula C16H19N5O B2789730 (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034222-73-4

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

货号 B2789730
CAS 编号: 2034222-73-4
分子量: 297.362
InChI 键: SWMLTRHGKHGQIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) that has a specific mutation in the EGFR gene. The drug works by inhibiting the activity of the EGFR protein, which is responsible for the growth and division of cancer cells.

作用机制

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone works by irreversibly binding to the EGFR protein, inhibiting its activity and preventing the growth and division of cancer cells. The drug is highly selective for the mutated form of EGFR, which is found in about 50% of patients with NSCLC.
Biochemical and Physiological Effects:
(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been shown to have a high degree of selectivity for the mutated form of EGFR, which means that it has minimal impact on normal cells. The drug has been found to have a half-life of about 25 hours and is metabolized by the liver.

实验室实验的优点和局限性

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments, including its high selectivity for the mutated form of EGFR and its low toxicity. However, the drug is expensive and requires specialized equipment and expertise for its synthesis.

未来方向

There are several future directions for the research and development of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. These include the investigation of the drug's efficacy in combination with other targeted therapies, the development of more potent and selective EGFR TKIs, and the identification of biomarkers that can predict patient response to the drug. Additionally, there is a need for further studies to understand the long-term effects of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone on patient outcomes.

合成方法

The synthesis of (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves multiple steps, starting with the preparation of 3-(dimethylamino)phenylboronic acid. This is followed by the coupling of the boronic acid with 3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, using a palladium-catalyzed cross-coupling reaction. The final product is obtained after purification by column chromatography.

科学研究应用

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. In a phase I clinical trial, (3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone was found to be highly effective in patients with NSCLC with the EGFR T790M mutation, which is resistant to first-generation EGFR TKIs. The drug has also been shown to have fewer side effects compared to other EGFR TKIs.

属性

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)15(22)21-10-13(11-21)19-16-17-7-4-8-18-16/h3-9,13H,10-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMLTRHGKHGQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Dimethylamino)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。